molecular formula C12H15NO2 B587178 N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide CAS No. 88146-37-6

N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide

Cat. No.: B587178
CAS No.: 88146-37-6
M. Wt: 205.257
InChI Key: RZAWAOKACCQVTF-MRVPVSSYSA-N
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Description

N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide is an organic compound characterized by the presence of an acetamide group attached to a phenyl ring substituted with an acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide typically involves the reaction of 4-acetylphenylacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of ammonia or an amine under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or amine.

    Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic reagents like sodium hydroxide or ammonia can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted acetamides.

Scientific Research Applications

N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1R)-1-(4-Methylphenyl)ethyl]acetamide
  • N-[(1R)-1-(4-Ethylphenyl)ethyl]acetamide
  • N-[(1R)-1-(4-Propionylphenyl)ethyl]acetamide

Uniqueness

N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(1R)-1-(4-acetylphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8(13-10(3)15)11-4-6-12(7-5-11)9(2)14/h4-8H,1-3H3,(H,13,15)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAWAOKACCQVTF-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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